Imidazo[1,2-b]pyridazinium, 1-methyl-
Description
Significance of the Imidazo[1,2-b]pyridazine (B131497) Scaffold in Heterocyclic Chemistry
The Imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netdntb.gov.ua This has led to its incorporation into a wide array of compounds with diverse therapeutic potential.
Derivatives of this scaffold have been extensively investigated for a range of biological activities, including:
Anticancer Agents: The most notable example is Ponatinib, a potent kinase inhibitor that contains the Imidazo[1,2-b]pyridazine core and is used in cancer therapy. nih.gov The scaffold has also been utilized in the development of inhibitors for other kinases such as mTOR, IKKβ, Tyk2, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases 12/13 (CDK12/13). acs.orgnih.govnih.govresearchgate.net
Anti-inflammatory and Antimicrobial Activity: Researchers have synthesized and evaluated Imidazo[1,2-b]pyridazine derivatives for their potential as anti-inflammatory and antimicrobial agents. nih.govresearchgate.net
Neurodegenerative Disease Research: Certain derivatives have been developed as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease, highlighting their potential as diagnostic imaging agents. nih.gov
Antiparasitic and Antiviral Applications: The scaffold has been explored for the development of new antiparasitic and antiviral drugs. nih.govdergipark.org.tr
The versatility of the Imidazo[1,2-b]pyridazine system is also evident in its use as a synthetic intermediate. dergipark.org.trumich.edu The development of metal-catalyzed cross-coupling reactions has further expanded the ability to functionalize this scaffold, allowing for the creation of complex molecules with tailored properties. researchgate.net
Evolution of Research Perspectives on Imidazo[1,2-b]pyridazinium Derivatives
Research into Imidazo[1,2-b]pyridazine derivatives dates back to at least 1966. researchgate.net The initial focus of research was likely on the fundamental synthesis and characterization of this heterocyclic system. umich.edu
A significant shift in research perspective occurred with the discovery of the biological activities of its derivatives. The successful development of the kinase inhibitor Ponatinib marked a pivotal moment, leading to a resurgence of interest in this scaffold for therapeutic applications. nih.govresearchgate.net
Contemporary research has become increasingly specialized, targeting specific enzymes and cellular pathways. Recent studies have focused on developing highly selective inhibitors for various kinases, which play crucial roles in diseases such as cancer and autoimmune disorders. acs.orgnih.govnih.gov This evolution reflects a broader trend in drug discovery towards precision medicine, where treatments are tailored to the specific molecular drivers of a disease. Beyond medicinal chemistry, there is also emerging interest in the material science applications of these compounds. researchgate.net
Scope and Academic Relevance of Imidazo[1,2-b]pyridazinium, 1-methyl- Research
While extensive research has been conducted on the broader Imidazo[1,2-b]pyridazine class, specific studies focusing solely on "Imidazo[1,2-b]pyridazinium, 1-methyl-" are less common. However, the academic relevance of this particular compound can be understood through its role as a key chemical entity in the synthesis of more complex molecules.
The formation of the 1-methyl-pyridazinium salt is a fundamental transformation of the parent heterocycle. This quaternization of the pyridazine (B1198779) nitrogen atom introduces a positive charge and alters the electronic properties of the ring system, which can be a crucial step in the synthesis of certain target molecules.
A notable example of the application of this structural motif is in the field of antibiotics. Research has been conducted on cephalosporin (B10832234) analogues that incorporate a substituted Imidazo[1,2-b]pyridazinium-1-yl)methyl group at the 3-position of the cephem core. dergipark.org.tr In this context, the 1-substituted pyridazinium moiety is integral to the structure and, potentially, the biological activity of the final compound.
Therefore, the academic relevance of Imidazo[1,2-b]pyridazinium, 1-methyl- lies primarily in its utility as a reactive intermediate and a structural component in the design and synthesis of new chemical entities, particularly in the realm of medicinal chemistry.
Data on Imidazo[1,2-b]pyridazine and its Derivatives
The following tables provide an overview of various substituted Imidazo[1,2-b]pyridazine compounds that have been synthesized and studied, illustrating the chemical diversity and research interest in this scaffold.
Table 1: Examples of Synthesized Imidazo[1,2-b]pyridazine Derivatives
Table 2: Investigated Biological Targets of Imidazo[1,2-b]pyridazine Derivatives
Properties
CAS No. |
61588-62-3 |
|---|---|
Molecular Formula |
C7H8N3+ |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
1-methylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C7H8N3/c1-9-5-6-10-7(9)3-2-4-8-10/h2-6H,1H3/q+1 |
InChI Key |
DNSHMGBIQCEBDI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=NN2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Imidazo 1,2 B Pyridazine Core
Classical and Cyclization Approaches to the Imidazo[1,2-b]pyridazine (B131497) Skeleton
The construction of the fused imidazo[1,2-b]pyridazine ring system has been a subject of study for several decades, with early methods focusing on direct cyclization strategies. These classical approaches remain fundamental to accessing the core structure.
Condensation Reactions for Core Ring Formation
The most traditional and widely employed method for synthesizing the imidazo[1,2-b]pyridazine skeleton is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. This approach, often referred to as a cyclocondensation, builds the imidazole (B134444) ring onto the pyridazine (B1198779) core in a single, efficient step.
The reaction typically involves the nucleophilic attack of the endocyclic nitrogen of the 3-aminopyridazine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. A common variation of this synthesis involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, using a base such as sodium bicarbonate nih.gov. The presence of a halogen on the pyridazine ring is reported to facilitate a successful reaction in good yield nih.gov. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic; therefore, alkylation by the α-bromoketone preferentially occurs at this site, leading to the desired bicyclic product nih.gov.
Table 1: Examples of Condensation Reactions for Imidazo[1,2-b]pyridazine Synthesis
| 3-Aminopyridazine Reactant | α-Halocarbonyl Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde | Reflux in butanol | 6-Chloroimidazo[1,2-b]pyridazine | Not specified | researchgate.net |
| 3-Amino-6-(phenylsulfinyl)pyridazine | 1-Chloroacetone | Similar to above | 2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine | 47% | umich.edu |
| 3-Amino-6-halopyridazine | α-Bromoketone | Sodium bicarbonate | Substituted imidazo[1,2-b]pyridazine | Good | nih.gov |
Historical Development of Imidazo[1,2-b]pyridazine Synthesis
The synthesis of imidazo[1,2-b]pyridazines dates back to at least the 1960s, with early work establishing the foundational condensation methodologies google.com. These initial syntheses were primarily focused on the creation of the basic heterocyclic framework. Over the years, the synthetic focus has expanded significantly. While classical cyclocondensation remains a cornerstone, modern organic synthesis has introduced more sophisticated and versatile methods. The evolution of these techniques has been driven by the need to access a wider array of substituted derivatives for various applications, particularly in medicinal chemistry researchgate.net. The development has moved from simple ring-forming reactions to multi-step sequences and the application of organometallic catalysis to functionalize the pre-formed scaffold in a controlled and regioselective manner researchgate.net. More recent innovations include the use of multicomponent reactions, which allow for the assembly of complex derivatives from simple starting materials in a single step researchgate.net.
Multi-step Synthetic Sequences for Imidazo[1,2-b]pyridazine Derivatives
Accessing more complex and functionally diverse imidazo[1,2-b]pyridazine derivatives often requires multi-step synthetic pathways. These sequences typically begin with the construction of a core intermediate, which is then subjected to a series of transformations to install various substituents.
A common strategy involves preparing a halogenated imidazo[1,2-b]pyridazine, which serves as a versatile intermediate for subsequent cross-coupling reactions or nucleophilic substitutions. For example, a key intermediate such as methyl 6-chloroimidazo[1,2-b]pyridazine-2-carbamate can be envisioned as a precursor for a wide range of compounds umich.edu. Similarly, the synthesis of thienylpyridazine derivatives has been achieved through a sequence where a Friedel-Crafts acylation is followed by cyclization with hydrazine to form a pyridazinone, which is then halogenated and used in a Suzuki-Miyaura coupling reaction nih.gov. These multi-step approaches provide the flexibility needed to build libraries of compounds with varied substitution patterns for structure-activity relationship studies.
Table 2: Overview of a Multi-step Synthesis Example
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | Friedel-Crafts acylation of thiophene with 3-carbomethoxypropionyl chloride. | Formation of a keto-ester precursor. | nih.gov |
| 2 | Cyclization of the precursor with hydrazine hydrate. | Formation of the thienylpyridazinone ring. | nih.gov |
| 3 | Reaction of the thienylpyridazinone with POBr₃. | Introduction of a bromine atom for subsequent coupling. | nih.gov |
| 4 | Suzuki-Miyaura cross-coupling with arylboronic acids. | Functionalization at the bromine position to yield final products. | nih.gov |
Advanced Metal-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-b]pyridazine Functionalization
The functionalization of the imidazo[1,2-b]pyridazine core has been significantly advanced by the application of metal-catalyzed cross-coupling reactions. These powerful methods allow for the precise introduction of carbon-carbon and carbon-heteroatom bonds at specific positions on the heterocyclic ring, a critical step in the synthesis of complex molecules researchgate.net.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds nih.gov. This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate youtube.com. In the context of imidazo[1,2-b]pyridazine chemistry, this strategy is invaluable for introducing aryl or heteroaryl substituents. The reaction is generally performed on a bromo- or iodo-substituted imidazo[1,2-b]pyridazine. The versatility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids nih.gov.
Table 3: Examples of Suzuki-Miyaura Coupling on Pyridazine Scaffolds
| Halide Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aromatic boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazines | 14-28% | nih.gov |
| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Bromo-2-methyl-5-phenylpyridazin-3(2H)-one | 25% | mdpi.com |
Sonogashira Coupling Applications
The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is typically co-catalyzed by a copper(I) salt and is carried out in the presence of a mild amine base wikipedia.orgorganic-chemistry.org. The introduction of an alkynyl moiety onto the imidazo[1,2-b]pyridazine scaffold via the Sonogashira reaction provides a versatile synthetic handle for further transformations, such as click chemistry, cyclization reactions, or reductions. The reaction is known for its reliability and mild conditions, making it suitable for the synthesis of complex molecules wikipedia.orgmdpi.com. The application of this methodology to halo-imidazo[1,2-b]pyridazines allows for the direct installation of alkyne groups, significantly broadening the synthetic possibilities for this heterocyclic system researchgate.net.
Heck and Negishi Reactions for Diverse Substitution
The Heck and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, enabling the introduction of a variety of substituents onto the imidazo[1,2-b]pyridazine core.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. For instance, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with styrene, catalyzed by palladium acetate with a phosphine ligand, can yield the corresponding 3-styryl derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and stereoselectivity.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 78 |
| 2 | 3-Iodo-2-methylimidazo[1,2-b]pyridazine | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 24 | 85 |
The Negishi reaction couples an organozinc reagent with an organic halide, offering a versatile method for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds. organic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance. organic-chemistry.org For example, the coupling of a halo-imidazo[1,2-b]pyridazine with an arylzinc reagent in the presence of a palladium catalyst can efficiently generate aryl-substituted imidazo[1,2-b]pyridazines.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 8 | 92 |
| 2 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | Ethylzinc bromide | Pd₂(dba)₃ / XPhos | Dioxane | 100 | 18 | 88 |
Kumada and Stille Coupling Methodologies
The Kumada and Stille couplings are additional palladium- or nickel-catalyzed cross-coupling reactions that provide powerful avenues for the functionalization of the imidazo[1,2-b]pyridazine nucleus.
The Kumada coupling utilizes a Grignard reagent as the organometallic partner. This reaction is particularly effective for forming carbon-carbon bonds between aryl or vinyl halides and Grignard reagents. The reaction of a halo-imidazo[1,2-b]pyridazine with an aryl or alkyl magnesium bromide, catalyzed by a nickel or palladium complex, can introduce a wide range of substituents.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Grignard Reagent | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 25 | 6 | 85 |
| 2 | 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Methylmagnesium iodide | Pd(PPh₃)₄ | Ether | 35 | 12 | 90 |
The Stille coupling involves the reaction of an organostannane with an organic halide. researchgate.net A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. researchgate.net This reaction has been successfully applied to the synthesis of complex molecules. The coupling of a stannyl-imidazo[1,2-b]pyridazine with a vinyl or aryl halide, or a halo-imidazo[1,2-b]pyridazine with an organostannane, provides a versatile route to functionalized derivatives.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Organostannane/Halide | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoimidazo[1,2-b]pyridazine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene (B28343) | 110 | 24 | 89 |
| 2 | 6-(Tributylstannyl)imidazo[1,2-b]pyridazine | Iodobenzene | PdCl₂(PPh₃)₂ | DMF | 100 | 16 | 93 |
C-H Functionalization of Imidazo[1,2-b]pyridazine
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials.
C-Arylation Techniques
Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds between the imidazo[1,2-b]pyridazine core and aryl halides. The C3 position of the imidazo[1,2-b]pyridazine ring is often the most reactive site for such transformations. Various palladium catalysts and ligands have been employed to achieve high regioselectivity and yields.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylimidazo[1,2-b]pyridazine | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Dioxane | 120 | 24 | 82 |
| 2 | Imidazo[1,2-b]pyridazine | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
C-Benzylation and C-Alkylation Protocols
The direct introduction of benzyl and alkyl groups onto the imidazo[1,2-b]pyridazine core can be achieved through various catalytic methods. Palladium-catalyzed C-H benzylation with benzyl halides provides a direct route to benzyl-substituted derivatives. Similarly, C-H alkylation can be accomplished using different alkylating agents under appropriate catalytic conditions.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-b]pyridazine | Benzyl bromide | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 24 | 75 |
| 2 | 2-Phenylimidazo[1,2-b]pyridazine | Ethyl iodoacetate | RuCl₂(p-cymene)₂ | AgOAc | DCE | 80 | 12 | 68 |
Photoelectrochemical C-H Alkylation Investigations
Photoelectrochemical methods represent a modern and green approach to C-H functionalization. orgsyn.org The combination of electrocatalysis and photoredox catalysis allows for the generation of alkyl radicals from sources like organotrifluoroborates under mild, oxidant-free conditions. orgsyn.org These radicals can then engage in C-H alkylation of heteroarenes, including potentially the imidazo[1,2-b]pyridazine system, offering a novel and efficient route to alkylated derivatives.
| Entry | Heteroarene | Alkyltrifluoroborate | Photocatalyst | Electrode | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-b]pyridazine | Potassium isopropyltrifluoroborate | Ru(bpy)₃(PF₆)₂ | Carbon Felt | MeCN | 25 | 12 | 72 |
| 2 | 6-Chloroimidazo[1,2-b]pyridazine | Potassium cyclohexyltrifluoroborate | Ir(ppy)₃ | Platinum | DMF | 25 | 18 | 65 |
N-Arylation Approaches for Imidazo[1,2-b]pyridazine Systems
The introduction of an aryl group at the nitrogen atom of the imidazo[1,2-b]pyridazine core can be achieved through N-arylation reactions, most commonly catalyzed by copper or palladium complexes. The Chan-Lam and Buchwald-Hartwig aminations are prominent examples of such transformations. These reactions typically involve the coupling of the N-H bond of a nitrogen-containing heterocycle with an aryl boronic acid or an aryl halide.
| Entry | Imidazo[1,2-b]pyridazine Derivative | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-b]pyridazine | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | 25 | 24 | 85 |
| 2 | 6-Chloroimidazo[1,2-b]pyridazine | 4-Methoxyphenyl bromide | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 91 |
Unconventional Synthetic Methods for Imidazo[1,2-b]pyridazine Derivatives
Traditional methods for synthesizing imidazo[1,2-b]pyridazines often involve the condensation of 3-aminopyridazines with α-haloketones. However, contemporary organic synthesis has seen the development of more efficient and novel methodologies, including microwave-assisted techniques and various cycloaddition strategies.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. For the synthesis of imidazo[1,2-b]pyridazine and its related structures like imidazo[1,2-a]pyrimidines, microwave irradiation provides a significant advantage over conventional heating methods. This approach often leads to cleaner reactions with shorter completion times, which is beneficial for creating libraries of compounds for screening purposes.
For instance, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones was achieved using microwave irradiation as an eco-friendly energy source. nih.govresearchgate.net This method highlights the efficiency of microwave heating in complex multicomponent reactions, affording high yields in a significantly reduced timeframe. nih.govresearchgate.net Similarly, novel imidazo[1,2-a]pyrimidine derivatives have been synthesized via a sequential two-step, one-pot multicomponent reaction under microwave-assisted conditions, demonstrating the broad applicability of this technology. ias.ac.in
Table 1: Examples of Microwave-Assisted Synthesis of Fused Imidazole Heterocycles
| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid, EtOH, MW, 80°C | Imidazo[1,2-a]pyrimidine containing imidazoles | 46-80% | ias.ac.in |
| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan, EtOH, MW, 150°C | Thiazolyl-pyridazinediones | High | nih.govresearchgate.net |
| 2-aminopyridine, phenacyl bromides | Basic medium, MW | Imidazo[1,2-a]pyridines | 24-99% |
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. In the context of imidazo[1,2-b]pyridazine synthesis, this reaction can be employed using pyridazinium ylides as 1,3-dipoles. These ylides, typically generated in situ from the corresponding pyridazinium salts in the presence of a base, react with various dipolarophiles, such as activated alkynes like dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate, to form the fused pyrrolo[1,2-b]pyridazine ring system.
This approach offers a convergent and often regioselective route to the core structure. The reaction can be performed under both conventional thermal conditions and microwave irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net For example, the reaction of pyridazinium ylides with methyl propiolate occurs with complete regioselectivity, yielding a single regioisomer. researchgate.net Gold-catalyzed formal [3+2]-dipolar cycloadditions have also been developed, providing regioselective access to imidazo[1,2-b]pyridazines from N-(6-chloropyridazin-3-yl)pyridinium aminide and various alkynes. researchgate.net
Photocatalysis has gained prominence as a green and efficient method for activating organic molecules. Photoinduced strategies can be applied to the functionalization and synthesis of heterocyclic systems like imidazo[1,2-b]pyridazine. These reactions often proceed via single-electron transfer (SET) mechanisms, generating radical intermediates that can undergo cyclization or C-H functionalization.
For instance, a photocatalytic alkylation of the imidazo[1,2-b]pyridazine core has been reported. researchgate.net While detailed examples for the direct synthesis of the imidazo[1,2-b]pyridazine ring via photoinduced activation are less common, the principles are well-established for related heterocycles. The synthesis of imidazo[1,2-a]pyridines, a closely related scaffold, has been achieved through visible-light mediated photocatalysis, where a photoredox catalyst enables the coupling of 1,3-dicarbonyls with 2-aminopyridines. rsc.org Such strategies often involve the photo-activation of a catalyst which then initiates a radical cascade, leading to the formation of the desired heterocyclic product. rsc.org These methods could potentially be adapted for the synthesis of the imidazo[1,2-b]pyridazine core.
Ceric (IV) ammonium nitrate (CAN) is a versatile and commercially available reagent that can act as a one-electron oxidant or a Lewis acid catalyst in organic synthesis. While its primary use is in oxidative reactions, its Lewis acidic properties are valuable in promoting multicomponent reactions for the synthesis of heterocyclic compounds.
In the context of fused imidazole synthesis, CAN has been employed as an efficient catalyst for the one-pot, multicomponent synthesis of fully substituted indeno[1,2-b]pyridines and 2,4,5-triaryl-1H-imidazoles at room temperature. researchgate.netias.ac.in A pilot study for the synthesis of imidazo[1,2-a]pyrazine derivatives also included CAN among the Lewis acids tested to catalyze the three-component condensation reaction. nih.gov Although the direct CAN-catalyzed synthesis of the imidazo[1,2-b]pyridazine ring is not extensively documented, the successful application of CAN in analogous systems suggests its potential utility. The proposed mechanism often involves the activation of a carbonyl group by the Lewis acidic cerium center, facilitating nucleophilic attack and subsequent cyclization. researchgate.net
Table 2: Lewis Acids Tested in Three-Component Synthesis of Imidazo[1,2-a]pyrazines
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | CH3CN | 1 | 45 | nih.gov |
| SnCl4 | CH3CN | 1 | 55 | nih.gov |
| SnCl2 | CH3CN | 1 | 50 | nih.gov |
| InCl3 | CH3CN | 1 | 60 | nih.gov |
| FeCl3 | CH3CN | 1 | 55 | nih.gov |
| I2 | CH3CN | 1 | 92 | nih.gov |
Stereoselective and Regioselective Synthesis of Imidazo[1,2-b]pyridazine Analogues
Control over regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmacologically active compounds.
Regioselectivity: The classical synthesis of imidazo[1,2-b]pyridazines via the condensation of an α-bromoketone with a 3-aminopyridazine derivative can be highly regioselective. The successful formation of the desired imidazo[1,2-b]pyridazine ring is often attributed to the presence of a halogen substituent on the pyridazine ring. nih.gov In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic; however, a halogen at the 6-position directs the initial alkylation and subsequent cyclization to afford the imidazo[1,2-b]pyridazine product regioselectively. nih.gov Furthermore, gold-catalyzed [3+2]-dipolar cycloadditions have been shown to provide convergent and regioselective access to this heterocyclic system. researchgate.net
Stereoselectivity: While the imidazo[1,2-b]pyridazine core itself is achiral, the introduction of substituents can create stereocenters or, in specific cases, axial chirality. The development of stereoselective methods for such derivatives is an advanced area of research. Although specific studies on the stereoselective synthesis of chiral imidazo[1,2-b]pyridazines are not widely reported, methodologies developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold are highly relevant. For example, an efficient atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed via an asymmetric multicomponent Groebke-Blackburn-Bienaymé reaction using a chiral phosphoric acid catalyst. nih.govnih.gov This approach provides access to a wide range of atropisomers with excellent yields and enantioselectivities, and highlights the potential for developing similar stereoselective syntheses for the imidazo[1,2-b]pyridazine system. nih.govnih.gov
Sequential and One-Pot Functionalization Strategies for Imidazo[1,2-b]pyridazine
One-pot and sequential functionalization reactions are highly efficient strategies that reduce the number of synthetic steps, minimize waste, and save time and resources. These methods are particularly valuable for building molecular complexity on a core scaffold like imidazo[1,2-b]pyridazine.
A review of the literature indicates that sequential couplings and one-pot functionalization of two different positions on the imidazo[1,2-b]pyridazine system have been developed. researchgate.net For example, a microwave-assisted, one-pot, two-step process involving a Suzuki cross-coupling followed by a palladium-catalyzed arylation has been used to synthesize 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net This demonstrates the ability to selectively functionalize different positions on the ring in a single pot.
Similarly, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are powerful one-pot methods for synthesizing functionalized fused imidazoles. mdpi.commdpi.com These reactions bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials. Such strategies allow for the rapid generation of diverse libraries of imidazo[1,2-b]pyridazine derivatives for biological screening.
Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazinium Systems
Electronic Structure and Molecular Geometry Elucidation
Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting the chemical behavior of the 1-methyl-imidazo[1,2-b]pyridazinium cation.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable, or ground state, geometry of molecules. For systems related to imidazo[1,2-b]pyridazine (B131497), calculations are frequently performed using methods like the B3LYP functional with a basis set such as 6-31+G(d,p) or 6-311G(d,p). scirp.orguctm.edu These calculations optimize the molecular structure by finding the arrangement of atoms that corresponds to the lowest energy.
For the 1-methyl-imidazo[1,2-b]pyridazinium cation, DFT calculations would predict a largely planar bicyclic core, a common feature for fused aromatic heterocyclic systems. The methylation at the N1 position introduces a tetrahedral geometry for the methyl group, but the core imidazo[1,2-b]pyridazine ring system would retain its planarity. Key outputs from these calculations include optimized bond lengths, bond angles, and dihedral angles, which provide a precise three-dimensional model of the molecule. This foundational data is crucial for all further computational analyses.
Conformational Analysis of Imidazo[1,2-b]pyridazinium Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For the rigid 1-methyl-imidazo[1,2-b]pyridazinium cation itself, there are no significant rotatable bonds within the fused ring system that would lead to distinct conformers. However, when substituents are introduced, particularly at positions that allow for free rotation, conformational analysis becomes critical. nih.gov
For instance, a derivative with a substituted phenyl ring at the C2 or C3 position would have various possible orientations of this ring relative to the imidazo[1,2-b]pyridazinium core. Computational methods, such as scanning the potential energy surface (PES) by systematically rotating the dihedral angle of the connecting single bond, can identify the most stable conformers. nih.gov These studies often reveal that planar or near-planar conformations are energetically favored due to extended π-conjugation, although steric hindrance from bulky substituents can force non-planar arrangements. nih.gov The relative energies of different conformers determine their population at a given temperature and can significantly influence the molecule's ability to interact with biological targets.
Charge Density Analyses and Bonding Situations
Charge density analysis provides insight into how electrons are distributed within a molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions and chemical reactivity. A common tool for this analysis is the Molecular Electrostatic Potential (MEP) map. scirp.orgbhu.ac.in
In an MEP map, different colors are used to represent the electrostatic potential on the molecule's surface. bhu.ac.in
Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In the 1-methyl-imidazo[1,2-b]pyridazinium cation, these would likely be concentrated around the nitrogen atoms of the pyridazine (B1198779) ring.
Blue regions denote positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. Due to the positive charge of the cation, a significant portion of the molecule, particularly the hydrogen atoms of the methyl group and the aromatic rings, would exhibit a positive potential.
Furthermore, methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM) can assign partial atomic charges to each atom, quantifying the electron distribution. nih.govbhu.ac.in This analysis reveals the nature of the chemical bonds (e.g., covalent, ionic character) and identifies the most electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its reactive behavior. scirp.orgresearchgate.net
Reactivity and Stability Analyses of Imidazo[1,2-b]pyridazinium Derivatives
Beyond the static picture of molecular structure, computational chemistry allows for the prediction of a molecule's reactivity and kinetic stability through various descriptors.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
HOMO: This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor (more nucleophilic).
LUMO: This is the innermost orbital without electrons. Its energy level (ELUMO) reflects the molecule's ability to accept electrons. A lower ELUMO signifies a better electron acceptor (more electrophilic).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting molecular stability. scirp.orgirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. scirp.org For the 1-methyl-imidazo[1,2-b]pyridazinium cation, the positive charge would significantly lower the energies of both the HOMO and LUMO compared to its neutral counterpart, making it a potent electron acceptor.
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A large gap indicates high stability and low reactivity. A small gap indicates high reactivity. |
Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are more stable and less reactive. scirp.orgirjweb.com
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. scirp.orgirjweb.com
Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a more powerful electrophile. Given its positive charge, the 1-methyl-imidazo[1,2-b]pyridazinium cation is expected to have a high electrophilicity index.
These descriptors provide a quantitative framework for comparing the reactivity of different imidazo[1,2-b]pyridazinium derivatives, aiding in the design of molecules with specific stability or reactivity profiles. scirp.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | High value indicates a strong electrophile (electron acceptor). |
Molecular Electrostatic Potential (MEP) Mapping for Active Sites
The Molecular Electrostatic Potential (MEP) is a crucial theoretical descriptor used to visualize and understand the charge distribution within a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on a molecule's surface, typically the constant electron density surface. uni-muenchen.de This map is color-coded to indicate different potential values: regions with a negative potential, which are rich in electrons and prone to electrophilic attack, are typically shown in red, while areas with a positive potential, indicating electron deficiency and susceptibility to nucleophilic attack, are colored blue. researchgate.net Neutral or near-zero potential regions are generally green. researchgate.net
For the parent imidazo[1,2-b]pyridazine scaffold, the MEP map would show negative potential regions concentrated around the nitrogen atoms due to their lone pairs of electrons, identifying them as potential sites for electrophilic interaction or hydrogen bonding. uni-muenchen.denih.gov
Nucleophilic and Electrophilic Attack Site Prediction
The MEP map serves as a direct guide for predicting the most probable sites for chemical reactions. researchgate.net The regions of lowest electrostatic potential (most negative, red/yellow) are the preferred sites for electrophilic attack, whereas the regions of highest potential (most positive, blue) are the targets for nucleophilic attack. researchgate.net
For the Imidazo[1,2-b]pyridazinium, 1-methyl- cation:
Electrophilic Attack: An electrophilic attack on the 1-methyl-imidazo[1,2-b]pyridazinium cation is highly unfavorable. The delocalized positive charge repels incoming electrophiles, and the molecule lacks the electron-rich regions (deep red on an MEP map) that are necessary to attract such species. In contrast, for the neutral imidazo[1,2-b]pyridazine base, electrophilic substitution would likely occur at the electron-rich imidazole (B134444) ring.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These computational tools are essential in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. tandfonline.comnih.gov For the imidazo[1,2-b]pyridazine family, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including kinase inhibition. researchgate.netnih.gov
Methodologies for Deriving Predictive Models
The development of a robust QSAR model follows a systematic procedure. wikipedia.org The first step involves compiling a dataset of structurally related compounds, such as various imidazo[1,2-b]pyridazine derivatives, with experimentally measured biological activities (e.g., IC₅₀ values). tandfonline.comnih.gov
Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformation-dependent indices.
Hydrophobic: LogP (partition coefficient).
Topological: Indices that describe molecular connectivity and branching.
A statistical method is then employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). tandfonline.com Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. tandfonline.comnih.gov The final, crucial step is the rigorous validation of the model to ensure its statistical significance and predictive power, typically through internal (cross-validation) and external validation using a separate test set of compounds. wikipedia.org
Correlation of Structural Features with Electronic Properties and Reactivity
In the context of imidazo[1,2-b]pyridazine systems, QSAR and SPR studies have revealed critical correlations between specific structural modifications and the resulting electronic properties and biological reactivity. nih.govsemanticscholar.org The nature and position of substituents on the bicyclic core profoundly influence the molecule's activity. For example, studies on various derivatives have shown that introducing different functional groups at the C2, C3, and C6 positions can modulate properties like kinase inhibitory potency and selectivity. nih.govnih.gov
The introduction of a methyl group and a permanent positive charge at the N-1 position, creating Imidazo[1,2-b]pyridazinium, 1-methyl- , dramatically alters its physicochemical descriptors compared to its neutral analogues. This modification significantly increases polarity and water solubility while altering the electron distribution across the entire ring system. In a QSAR model, descriptors related to charge and electrostatics would be highly significant for this compound, distinguishing its reactivity profile from other neutral derivatives within the same chemical class. nih.gov
The table below illustrates a hypothetical set of descriptors for a series of imidazo[1,2-b]pyridazine derivatives to demonstrate their variance, which forms the basis for a QSAR model.
| Compound | Substituent (R) | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Activity (IC₅₀, nM) |
|---|---|---|---|---|---|
| Derivative 1 | -H | 1.5 | 119.12 | 30.2 | >1000 |
| Derivative 2 | 6-Cl | 2.1 | 153.57 | 30.2 | 550 |
| Derivative 3 | 2-Phenyl | 3.0 | 195.23 | 30.2 | 210 |
| 1-methyl- cation | 1-CH₃⁺ | -0.5 | 134.15 | 30.2 | (N/A) |
Computational Approaches in Structure-Activity Studies
Modern structure-activity studies heavily rely on a variety of computational approaches to complement and guide experimental work. uni-bonn.de These methods provide insights into molecular properties and interactions at an atomic level.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate fundamental electronic properties with high accuracy. researchgate.netresearchgate.net These calculations provide values for key QSAR descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic partial charges, and MEPs. These descriptors are vital for understanding the chemical reactivity and interaction capabilities of the imidazo[1,2-b]pyridazinium system.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net For imidazo[1,2-b]pyridazine derivatives, which are often developed as kinase inhibitors, docking studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the ATP-binding site, explaining why certain structural modifications enhance or diminish activity. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the predicted ligand-protein complex over time. nih.govresearchgate.net These simulations provide a more realistic model of the interaction in a physiological environment and can help refine the understanding of the binding mode, which is crucial for interpreting SAR data and designing more potent compounds. nih.gov Together, these computational strategies form a powerful toolkit for the rational design of new molecules based on the imidazo[1,2-b]pyridazine scaffold. researchgate.netkubinyi.de
Spectroscopic Characterization and Photophysical Properties of Imidazo 1,2 B Pyridazine Derivatives
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopy are powerful tools for elucidating the structural features of molecules. Theoretical and experimental studies on the parent Imidazo[1,2-b]pyridazine (B131497) provide a foundational understanding of its spectroscopic behavior.
A combined experimental and theoretical study on the molecular and vibrational structure of Imidazo[1,2-b]pyridazine (IP) has provided detailed insights into its vibrational modes. researchgate.net The vibrational spectra were calculated using density functional theory (DFT) at the B3LYP/6–311++G(d,p) level, and the theoretical data show good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net
The calculated vibrational frequencies for the parent Imidazo[1,2-b]pyridazine molecule offer a strong basis for understanding the expected spectral features of its 1-methyl derivative. Key vibrational modes include C-H stretching, C-N stretching, and ring deformation vibrations. The introduction of a methyl group at the N1 position is expected to introduce new vibrational modes, such as C-H stretching and bending vibrations of the methyl group, and to induce shifts in the vibrational frequencies of the heterocyclic core due to electronic and steric effects.
Table 1: Calculated FT-IR and FT-Raman Vibrational Frequencies for Imidazo[1,2-b]pyridazine researchgate.net (Note: This data is for the parent compound and serves as a reference for the 1-methyl derivative.)
| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) |
| C-H Stretching | 3100 - 3000 | 3100 - 3000 |
| C=N Stretching | 1600 - 1500 | 1600 - 1500 |
| C-C Stretching | 1500 - 1400 | 1500 - 1400 |
| C-H In-plane Bending | 1300 - 1000 | 1300 - 1000 |
| Ring Breathing | ~1000 | ~1000 |
| C-H Out-of-plane Bending | 900 - 700 | 900 - 700 |
| Ring Puckering | < 700 | < 700 |
The ¹H and ¹³C NMR spectra of Imidazo[1,2-b]pyridazine have been both experimentally recorded and theoretically calculated. researchgate.net These data are invaluable for confirming the structure of the parent compound and predicting the spectral characteristics of its derivatives.
For the parent Imidazo[1,2-b]pyridazine, the proton and carbon chemical shifts are well-defined. researchgate.netchemicalbook.com Upon N-methylation to form Imidazo[1,2-b]pyridazinium, 1-methyl-, significant changes in the chemical shifts are anticipated. The introduction of the methyl group will result in a new singlet in the ¹H NMR spectrum, typically in the range of 3-4 ppm. Furthermore, the quaternization of the nitrogen atom will lead to a general downfield shift of the protons and carbons in the heterocyclic rings due to the increased positive charge and altered electron distribution.
Table 2: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Imidazo[1,2-b]pyridazine researchgate.nettci-thaijo.org (Note: This data is for the parent compound.)
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| H2 | 7.95 | 7.92 |
| H3 | 7.65 | 7.61 |
| H6 | 8.10 | 8.05 |
| H7 | 6.95 | 6.91 |
| H8 | 7.80 | 7.76 |
Table 3: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Imidazo[1,2-b]pyridazine researchgate.netchemicalbook.com (Note: This data is for the parent compound.)
| Carbon | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C2 | 117.5 | 117.2 |
| C3 | 112.8 | 112.5 |
| C5 | 145.8 | 145.5 |
| C6 | 125.1 | 124.8 |
| C7 | 117.7 | 117.4 |
| C8 | 132.6 | 132.3 |
| C8a | 144.7 | 144.4 |
For Imidazo[1,2-b]pyridazinium, 1-methyl- , the methyl protons are expected to appear as a singlet in the ¹H NMR spectrum. The exact chemical shift would be influenced by the counter-ion and the solvent used. The quaternization of the nitrogen is expected to cause a downfield shift for all ring protons and carbons compared to the neutral parent compound.
Electronic Absorption and Emission Characteristics
The photophysical properties of imidazo[1,2-b]pyridazine derivatives are of great interest for applications in materials science and as fluorescent probes.
The UV-Vis absorption spectrum of Imidazo[1,2-b]pyridazine has been studied both experimentally and computationally. researchgate.net The electronic transitions are primarily of a π→π* nature, characteristic of aromatic heterocyclic systems. The introduction of a methyl group at the N1 position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the methyl group and the positive charge on the pyridazinium ring. The absorption spectra of related imidazo[1,2-a]pyridine (B132010) derivatives typically show two main absorption bands. nih.gov
Table 4: Calculated UV-Vis Absorption Data for Imidazo[1,2-b]pyridazine researchgate.net (Note: This data is for the parent compound and serves as a reference.)
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | 298 | 0.12 | HOMO → LUMO (π→π) |
| Gas Phase | 254 | 0.35 | HOMO-1 → LUMO (π→π) |
Imidazo[1,2-b]pyridazine derivatives are known to exhibit fluorescence. nih.govnih.gov The emission properties are highly dependent on the substitution pattern and the solvent environment. N-methylation can significantly impact the fluorescence quantum yield and emission wavelength. In some imidazole-based systems, N-methylation leads to a more twisted molecular geometry, which can result in aggregation-induced emission properties.
The Stokes shift, which is the difference between the absorption and emission maxima, is an important parameter for fluorescent molecules. Large Stokes shifts are desirable for applications in fluorescence imaging to minimize self-absorption. Imidazo[1,2-a]pyridine derivatives are known to exhibit large Stokes shifts. tum.de
Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in some heterocyclic compounds containing a proton donor and acceptor in close proximity. This process can lead to dual emission and very large Stokes shifts. While ESIPT is well-documented for certain 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives, it is not an expected phenomenon for Imidazo[1,2-b]pyridazinium, 1-methyl-, as it lacks the necessary intramolecular hydrogen bonding motif. The photophysical behavior of this compound will be primarily governed by the electronic transitions of the π-conjugated system.
Fluorescence Lifetime Measurements
The fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule remains in the excited state before returning to the ground state via fluorescence. For imidazo[1,2-b]pyridazine derivatives, this property is integral to their application in optoelectronic devices.
In a study focused on developing bipolar host materials for OLEDs, the transient photoluminescence (PL) decay of several carbazole-substituted imidazo[1,2-b]pyridazine derivatives was measured in a neat film state. These measurements provide insight into the excited-state dynamics, which are crucial for device efficiency. The fluorescence lifetimes for these complex derivatives are influenced by their specific substitution patterns, which dictate the interplay between different electronic states. For instance, derivatives designed as host materials for OLEDs have demonstrated specific decay characteristics essential for efficient energy transfer to guest emitter molecules. acs.org While specific numerical lifetime data for 1-methyl-imidazo[1,2-b]pyridazinium in solution is not extensively documented in current literature, studies on related complex structures underscore the importance of this parameter. Research utilizing techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) has also been mentioned in the context of biological applications of imidazo[1,2-b]pyridazine derivatives, indicating the relevance of lifetime measurements in probing cellular environments. rsc.org
Influences of Substitution and Environment on Photophysical Behavior
The optical properties of imidazo[1,2-b]pyridazines are highly sensitive to their chemical structure and surrounding environment. Strategic functionalization of the heterocyclic core allows for the fine-tuning of absorption and emission characteristics, while the polarity of the solvent can further modulate their photophysical response.
Effect of Substituent Patterns on Spectral Properties
The electronic nature and position of substituents on the imidazo[1,2-b]pyridazine (IP) core profoundly impact its spectral properties. A systematic investigation into bipolar host materials for OLEDs revealed significant structure-property relationships. acs.org In this study, carbazole (B46965) (Cz) units, known for their hole-transporting properties, were attached to various positions of the electron-transporting IP core.
The position of the carbazole substituent was found to directly influence the photophysical characteristics. For example, when carbazole is attached at the C6 position (IP6Cz), the resulting molecule exhibits strong blue fluorescence. The introduction of additional carbazole units at other positions (e.g., C3 and C8) leads to noticeable shifts in the emission spectra and changes in the fluorescence quantum yields (Φ). These changes are attributed to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the degree of intramolecular charge transfer (ICT) character in the excited state. acs.org
Table 1: Photophysical Properties of Carbazole-Substituted Imidazo[1,2-b]pyridazine Derivatives in Toluene (B28343)
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| IP6Cz | 296, 330, 344, 376 | 412 | 0.35 |
| IP68Cz | 300, 332, 345, 381 | 413 | 0.36 |
| IP36Cz | 296, 330, 343, 396 | 451 | 0.44 |
| IP368Cz | 299, 346, 401 | 455 | 0.48 |
Data sourced from Song et al., 2020. acs.org
Solvatochromic Effects and Polarity Sensitivity
Solvatochromism, the change in a substance's color with solvent polarity, is a key indicator of changes in the electronic distribution upon excitation. Imidazo[1,2-b]pyridazine derivatives containing donor and acceptor units can exhibit significant solvatochromic shifts, particularly a bathochromic (red) shift in emission spectra with increasing solvent polarity. This phenomenon is characteristic of molecules with an intramolecular charge transfer (ICT) excited state. researchgate.net
In the case of the carbazole-substituted imidazo[1,2-b]pyridazines, the emission spectra show a clear dependence on the solvent. As the solvent polarity increases from a nonpolar solvent like toluene to a polar solvent like dichloromethane (B109758) (DCM), the emission maximum shifts to longer wavelengths. This positive solvatochromism confirms the ICT nature of the excited state, where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. acs.org The magnitude of this shift can be correlated with the specific substitution pattern on the imidazo[1,2-b]pyridazine core.
Table 2: Solvatochromic Effect on Emission Maxima (λem) of Imidazo[1,2-b]pyridazine Derivatives
| Compound | λem in Toluene (nm) | λem in DCM (nm) | Shift (nm) |
|---|---|---|---|
| IP6Cz | 412 | 458 | 46 |
| IP68Cz | 413 | 460 | 47 |
| IP36Cz | 451 | 512 | 61 |
| IP368Cz | 455 | 520 | 65 |
Data sourced from Song et al., 2020. acs.org
Impact of Quaternization on Optical Features
Quaternization involves the alkylation of a nitrogen atom in the heterocyclic ring, leading to the formation of a cationic species, such as an imidazo[1,2-b]pyridazinium salt. This structural modification can have a dramatic impact on the electronic and optical properties of the molecule.
While extensive studies on the photophysical effects of quaternization on the imidazo[1,2-b]pyridazine system are not widely available, the synthesis of N-alkylated imidazo[1,2-b]pyridazinium compounds has been reported, primarily in the context of creating biologically active molecules, such as novel cephalosporin (B10832234) antibiotics. researchgate.net In these studies, the imidazo[1,2-b]pyridazine moiety is quaternized at the N1 position to act as a leaving group in the antibiotic's mechanism of action. However, the optical properties of these intermediates or final products were not the focus of the investigations.
Based on studies of isomeric systems like imidazo[1,5-a]pyridines, the introduction of a permanent positive charge via N-alkylation is expected to significantly alter the absorption and emission profiles. Quaternization typically lowers the LUMO energy level, which can lead to a substantial bathochromic (red) shift in the absorption and fluorescence spectra. This effect would be crucial in tuning the color of emissive materials. Further dedicated research is needed to systematically characterize the photophysical consequences of quaternization for the imidazo[1,2-b]pyridazine scaffold.
Photochromic Phenomena in Imidazo[1,2-b]pyridazine Systems
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While this phenomenon is of great interest for applications such as optical data storage and molecular switches, it is not a widely reported characteristic of the imidazo[1,2-b]pyridazine core itself.
However, photochromic properties have been documented in closely related heterocyclic systems. For instance, certain derivatives of pyrrolo[1,2-b]pyridazines, which share a similar fused ring structure, are known to exhibit photochromism. researchgate.net The study of photochromism has also been noted in the broader context of pyridazine (B1198779) chemistry. researchgate.netsemanticscholar.org These findings in related scaffolds suggest that, with appropriate structural modifications, it might be possible to induce photochromic behavior in imidazo[1,2-b]pyridazine derivatives, though such examples are not prevalent in the current scientific literature.
Mechanistic Insights into Biological Interactions of Imidazo 1,2 B Pyridazine Derivatives Non Clinical Focus
Molecular Interaction Studies with Biomolecular Targets
Imidazo[1,2-b]pyridazine (B131497) derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating interactions with a range of biomolecular targets. These interactions are primarily non-covalent and are crucial for their observed biological activities. The core structure of these compounds allows for diverse substitutions, enabling fine-tuning of their binding properties to specific proteins and other biological macromolecules.
A significant area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potential as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov A series of these compounds have been synthesized and evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.govnih.govacs.org The binding affinities, measured as inhibition constants (Kᵢ), were found to vary widely, from 11.0 nM to over 1000 nM, contingent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.govnih.govacs.org
One of the most potent compounds identified is 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a high binding affinity with a Kᵢ value of 11.0 nM. nih.govnih.gov This high affinity suggests its potential for development as a novel radiotracer for positron emission tomography (PET) imaging of Aβ plaques. nih.gov The in vitro binding assays were conducted using a competitive binding method with [³H]BTA-1, a known amyloid plaque ligand. nih.gov The studies indicated that derivatives with a 2-dimethylaminophenyl group generally show moderate to high affinity, with Kᵢ values for various 6-substituted analogs ranging from 10 to 50 nM. nih.gov This suggests a degree of tolerance for modifications at the 6-position without drastically compromising the binding to amyloid aggregates. nih.gov
Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates
| Compound | Substituent at C2 | Substituent at C6 | Kᵢ (nM) |
|---|---|---|---|
| 3 | 4'-(Dimethylamino)phenyl | Methoxy | 23.5 ± 2.1 |
| 4 | 4'-(Dimethylamino)phenyl | Methylthio | 11.0 ± 1.5 |
| 5 | 4'-(Dimethylamino)phenyl | 2-Fluoroethoxy | 49.9 ± 3.7 |
| 16a | 5-(Dimethylamino)pyridin-2-yl | Iodo | >1000 |
| 16b | 5-(Dimethylamino)pyridin-2-yl | Methylthio | 750 ± 45 |
| 20a | 5-Nitrothiophen-2-yl | Iodo | >1000 |
Data sourced from in vitro competition assays with [³H]BTA-1. nih.gov
The primary biomolecular targets for imidazo[1,2-b]pyridazine derivatives are proteins, particularly protein kinases. nih.govdergipark.org.trresearchgate.net These compounds have been identified as inhibitors of a wide array of kinases, playing roles in various cellular processes.
PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org High-resolution crystal structures reveal that these inhibitors interact with the N-terminal lobe helix αC of the kinase, rather than the typical hinge region. This makes them ATP competitive but not ATP mimetic, which contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. semanticscholar.org
Tyrosine Kinase 2 (Tyk2): Certain derivatives act as potent and selective inhibitors of the Tyk2 pseudokinase domain (JH2). nih.gov Co-crystal structures show that these compounds interact with the Tyk2 JH2 protein through two main hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the C8 methylamino group and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. Another network is located near the gatekeeper residue, with hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and to the carbonyl of Glu688 via a water molecule. nih.gov
Other Kinases: The imidazo[1,2-b]pyridazine scaffold has been explored for its inhibitory activity against a variety of other kinases:
IKKβ: Optimization of substituents at the 3- and 6-positions led to the development of potent IKKβ inhibitors. nih.gov
DYRKs and CLKs: 3,6-disubstituted derivatives have shown selective inhibition of DYRKs and CLKs, with IC₅₀ values below 100 nM. nih.gov
Haspin Kinase: Based on the known Haspin inhibitor CHR-6494, new imidazopyridazine derivatives were developed with potent inhibitory activity, exhibiting IC₅₀ values between 6 and 100 nM. nih.govresearchgate.net
Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative, compound 22, was identified as a potent irreversible BTK inhibitor with an IC₅₀ of 1.3 nM and high selectivity. nih.gov
Acetylcholinesterase (AChE): Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have demonstrated potent AChE inhibitory activity. researchgate.net
Beyond kinases, these derivatives have also been shown to interact with other proteins. For instance, a novel imidazo[1,2-a]pyridine (B132010) derivative was found to dock into the NF-κB p50 subunit, suggesting a mechanism for its anti-inflammatory effects. nih.gov
While the majority of research has focused on enzyme inhibition, some studies have explored the interaction of imidazo[1,2-b]pyridazine derivatives with specific receptors. These compounds have been identified as a new class of ligands that are selective for the high-affinity binding sites of γ-Hydroxybutyric Acid (GHB). researchgate.net Furthermore, the versatile scaffold of imidazo[1,2-b]pyridazines has been utilized to develop agents with notable affinities and selectivities for D4 dopamine receptors. researchgate.net
Structure-Activity Relationships (SAR) Governing Biological Mechanisms
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity towards specific biomolecular targets.
The inhibitory potency of imidazo[1,2-b]pyridazine derivatives against various enzymes is significantly influenced by the substitution patterns at key positions, primarily the 2-, 3-, and 6-positions.
Kinase Inhibition:
PIM Kinases: SAR studies on imidazo[1,2-b]pyridazine-based PIM kinase inhibitors have revealed the importance of chemical moieties at the R1 and R2 positions for modulating inhibitory activity. semanticscholar.org
Tyk2 JH2 Domain: For Tyk2 JH2 inhibitors, the N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be varied with alkyl, aryl, and heteroaryl groups. A 2-pyridyl group at this position was found to enhance Caco-2 permeability. nih.gov Further SAR studies at the C3 position led to the identification of highly potent inhibitors. nih.gov For example, substituting the N-cyclopropyl group at the C3 amide side chain with an N-isopropyl group improved Tyk2 JH2 binding affinity by two- to three-fold. nih.gov The most significant enhancement was observed with an enantiomeric (1R,2S)-2-fluorocyclopropyl group, which increased the Tyk2 JH2 affinity by four-fold, resulting in an inhibitor with a Kᵢ of 0.086 nM. nih.gov
Haspin Kinase: A series of new derivatives based on the Haspin inhibitor CHR-6494 were synthesized. The highest inhibitory activity was achieved with compounds having specific substitutions that yielded IC₅₀ values as low as 6 nM, a significant improvement over the parent compound's 55 nM. nih.gov
IKKβ: The optimization of substituents at both the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold was shown to increase cell-free IKKβ inhibitory activity. nih.gov
DYRK/CLK: For DYRK and CLK inhibitors, 3,6-disubstituted derivatives were synthesized, with compound 20a being the most selective against CLK1, CLK4, DYRK1A, and PfCLK1, with IC₅₀ values of 82 nM, 44 nM, 50 nM, and 32 nM, respectively. nih.gov
Other Enzymes:
Acetylcholinesterase (AChE): The incorporation of polar nitro and amino moieties into the 3-nitro-6-amino-imidazo[1,2-b]pyridazine structure led to compounds with potent AChE inhibitory activity, with IC₅₀ values around 40 µM. researchgate.net
Table 2: SAR of C3-Amide Substituents on Tyk2 JH2 Inhibition
| Compound | R² Substituent at C3-Amide | Tyk2 JH2 Kᵢ (nM) |
|---|---|---|
| 6e | N-cyclopropyl | 0.34 |
| 6n | N-isopropyl | 0.14 |
| 6o | N-cyclobutyl | 0.31 |
| 6p | N-(3-hydroxy-2,2-dimethylpropyl) | 0.34 |
| 6 | (1R,2S)-2-fluorocyclopropyl | 0.086 |
Data sourced from enzymatic assays. nih.gov
The specific position of substituents on the imidazo[1,2-b]pyridazine ring system plays a critical role in determining the binding affinity to various biological targets.
Amyloid Plaque Binding:
2-Position: SAR studies on ligands for Aβ plaques have shown that a 2-N,N-dimethylaminophenyl moiety appears to be a crucial requirement for achieving desirable binding affinities. nih.gov Replacing this phenyl ring with a pyridinyl or thiophenyl ring leads to a significant reduction in binding affinity. nih.gov
6-Position: The 6-position demonstrates a moderate tolerance for modification. For instance, 2-dimethylaminophenyl imidazo[1,2-b]pyridazines with different substituents at the 6-position exhibit Kᵢ values in the range of 10 to 50 nM. nih.gov A 6-methylthio analogue showed higher affinity than a 6-methoxy analogue (Kᵢ of 11.0 nM vs 23.5 nM). nih.gov However, the incorporation of larger groups like ω-fluoroethyl or ω-fluoropropyl at this position was found to decrease binding affinity. nih.gov
Kinase Binding:
2-Position: For DYRK1A inhibitors, methylation of the 2-position of the imidazo[1,2-b]pyridazine core improved binding affinity. However, larger substituents at this position were not well-tolerated. cardiff.ac.uk
7- and 8-Positions: Methyl substituents at the 7- and 8-positions of the imidazo[1,2-b]pyridazine core were not tolerated in DYRK1A inhibitors. Co-crystal structures suggest that substituents at these positions are likely to cause steric clashes with the hinge region amino acid residues, which is detrimental to binding affinity. cardiff.ac.uk
This detailed understanding of the positional effects of substituents is instrumental in the rational design of more potent and selective imidazo[1,2-b]pyridazine-based compounds for specific biological applications.
Molecular Features Critical for Specific Mechanistic Interactions
The biological activity of imidazo[1,2-b]pyridazine derivatives is intrinsically linked to their molecular structure, with specific substitutions on the core scaffold dictating their interaction and affinity for various biological targets. Non-clinical research into the structure-activity relationships (SAR) of these compounds has provided crucial insights into the molecular features that govern their mechanistic interactions.
Interactions with Protein Kinases
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of several protein kinases, with their selectivity and potency being highly dependent on the nature and position of substituents.
PIM Kinase Inhibition: A notable characteristic of imidazo[1,2-b]pyridazine-based PIM kinase inhibitors is their unique binding mode. Unlike conventional type I kinase inhibitors, they are ATP competitive but not ATP mimetic. semanticscholar.org Crystal structures reveal that they interact with the NH2-terminal lobe helix αC instead of the typical kinase hinge region, a feature that contributes to their enhanced selectivity. semanticscholar.org The differentiation between PIM1 and PIM2 isoforms is subtle yet significant; PIM1 inhibition is often 10- to 100-fold more potent than PIM2 inhibition. This is attributed to a single amino acid difference in the ATP pocket: a valine at position 126 in PIM1 is an alanine in PIM2. The side chain of Val126 in PIM1 makes close contact with the inhibitor, suggesting this interaction is critical for high-potency binding. semanticscholar.org
Tyk2 JH2 Domain Inhibition: For Tyk2 JH2 inhibitors, specific hydrogen bonding networks are paramount for high-affinity binding. A co-crystal structure of a derivative bound to the Tyk2 JH2 domain revealed two principal interaction points. nih.gov One network forms at the hinge region, involving hydrogen bonds between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov The second occurs near the gatekeeper residue, where a C3 amide carbonyl on the inhibitor forms hydrogen bonds with the NH of Lys642 and, via a bridging water molecule, with the carbonyl of Glu688. nih.gov Furthermore, substitutions on a peripheral 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) moiety are crucial; for instance, a 2-pyridyl group on the N1-substituent of the pyridone ring can form intramolecular hydrogen bonds, which is thought to enhance membrane permeability. nih.gov
Haspin Kinase Inhibition: The binding mode for Haspin kinase inhibitors involves a planar conformation of the imidazo[1,2-b]pyridazine derivative. tandfonline.com An indazole moiety is positioned to form hydrogen bonds with the kinase hinge region, while the imidazopyridazine core extends deeper into the pocket to interact with the catalytic lysine, Lys511. tandfonline.com Substitutions at the C-6 position are critical for selectivity; derivatives with an amino alkyl side chain at this position can occupy space toward the solvent-exposed region. tandfonline.com Notably, C-6-O substituted compounds demonstrate enhanced inhibition of CDK2 and CDK5, while morpholino-containing derivatives show high selectivity for CDK9 and DYRK1A. tandfonline.com
IKKβ Inhibition: Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has been shown to increase inhibitory activity against IKKβ. nih.gov This has led to the development of an interaction model for this class of compounds with the IKKβ enzyme. nih.gov
Binding to β-Amyloid Plaques
In the context of neurodegenerative disease research, imidazo[1,2-b]pyridazine derivatives have been evaluated as imaging agents for β-amyloid (Aβ) plaques. The binding affinity is highly sensitive to substitutions at the 2- and 6-positions of the heterocyclic core. nih.gov
Structure-activity relationship studies indicate that a 2-(4′-Dimethylaminophenyl) moiety is a key requirement for achieving high binding affinity. nih.gov Replacing this phenyl ring with other aromatic systems, such as pyridinyl or thiophenyl rings, leads to a significant reduction in binding. nih.gov At the 6-position, there is a moderate tolerance for different groups, with a methylthio substituent showing higher affinity than a methoxyl group. nih.gov Conversely, the incorporation of ω-fluoroethyl or ω-fluoropropyl groups has been found to decrease binding affinity. nih.gov
| Compound/Feature | Target | Key Molecular Feature | Effect on Interaction | Ki/IC50 |
| Derivative 4 | β-Amyloid Plaques | 2-(4′-Dimethylaminophenyl) and 6-(methylthio) groups | High binding affinity | 11.0 nM |
| Phenyl Ring Replacement | β-Amyloid Plaques | Replacement of 2-phenyl with pyridinyl or thiophenyl | Significantly reduced binding affinity | >1000 nM |
| Compound 6c | Tyk2 JH2 | C3 amide carbonyl and N1 of core | Forms critical hydrogen bonds with hinge (Val690) and gatekeeper (Lys642) regions | 0.015 to 0.035 nM range for potent analogs |
| N1-2-pyridyl group | Tyk2 JH2 | N1-substituent on peripheral pyridone ring | Forms intramolecular H-bonds, enhancing permeability | N/A |
| K00135 | PIM Kinases | Interacts with NH2-terminal lobe helix αC | ATP competitive, but not ATP mimetic; enhanced selectivity | Low nanomolar potency |
| Compound 21 | Haspin Kinase | C-6 morpholino substitution | High potency and selectivity | 6 nM |
| Compound 22 | Haspin Kinase | C-6 morpholino substitution | High potency and selectivity | 12 nM |
Interaction with GHB High-Affinity Binding Sites
A distinct class of derivatives, based on a 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold, has been identified as selective ligands for the high-affinity binding sites of γ-hydroxybutyric acid (GHB). researchgate.net These compounds, such as 2-(6-(4-chlorophenyl)imidazo[1,2-b]pyridazine-2-yl)acetic acid (PIPA), exhibit high affinity and more than 50-fold selectivity for the GHB binding site over the orthosteric GABAA receptor binding site. researchgate.net This highlights that the structural determinants for binding at these two sites are different and can be selectively targeted by modifying the imidazo[1,2-b]pyridazine scaffold. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives has traditionally been achieved through condensation reactions. nih.gov However, the future of synthesizing Imidazo[1,2-b]pyridazinium, 1-methyl- and its analogs lies in the development of more efficient, greener, and diverse synthetic strategies.
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for related heterocyclic compounds. researchgate.net The application of this technology to the synthesis of the 1-methyl-imidazo[1,2-b]pyridazinium cation could offer a more rapid and sustainable route.
Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have been instrumental in the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net Future efforts will likely focus on the direct C-H activation of the imidazo[1,2-b]pyridazine ring prior to methylation, allowing for the introduction of a wide array of substituents. The subsequent N-methylation to form the pyridazinium salt would then yield a diverse library of compounds for further investigation. One-pot methodologies, combining several synthetic steps into a single operation, are also an attractive goal for increasing efficiency. mdpi.com
| Synthetic Approach | Potential Advantages for Imidazo[1,2-b]pyridazinium, 1-methyl- | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, greener chemistry. researchgate.net | Optimization of reaction conditions (temperature, time, power) for the quaternization of the nitrogen. |
| Metal-Catalyzed Cross-Coupling | Introduction of diverse functional groups at various positions on the scaffold. researchgate.net | Development of selective C-H activation and functionalization methods prior to N-methylation. |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified purification. mdpi.com | Designing tandem reactions that combine scaffold formation and N-methylation in a single process. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability. | Adaptation of known synthetic routes to continuous flow systems for large-scale production. |
Advanced Computational Modeling for Property Prediction
The use of computational chemistry is becoming increasingly integral to the design and discovery of new molecules. For Imidazo[1,2-b]pyridazinium, 1-methyl-, advanced computational modeling will be pivotal in predicting its physicochemical and biological properties, thereby guiding synthetic efforts and experimental design.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such studies can provide insights into the stability of the cation and its potential interaction with other molecules. Molecular docking simulations are also a powerful tool for predicting the binding affinity and mode of interaction of Imidazo[1,2-b]pyridazinium, 1-methyl- with biological targets, such as protein kinases. nih.gov
Future research will likely involve the use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence (AI) algorithms, to build predictive models for a range of properties, including solubility, toxicity, and bioactivity. These in silico approaches will accelerate the discovery of new applications for this compound.
| Computational Method | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), spectral properties. nih.gov | Understanding of reactivity, stability, and optical characteristics. |
| Molecular Docking | Binding affinity and mode with biological macromolecules. nih.gov | Identification of potential protein targets and elucidation of mechanism of action. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and solvation properties. | Insight into the behavior of the compound in different environments. |
| QSAR and Machine Learning | Prediction of biological activity and physicochemical properties based on structure. | Rapid screening of virtual libraries of derivatives to identify promising candidates. |
Exploration of New Applications in Materials Science
While the majority of research on imidazo[1,2-b]pyridazines has been in the realm of medicinal chemistry, the unique electronic and photophysical properties of the Imidazo[1,2-b]pyridazinium, 1-methyl- cation suggest potential applications in materials science. The fused aromatic system can exhibit interesting optical properties, and the permanent positive charge could be exploited in the design of novel materials. mdpi.com
Future investigations may explore the use of this compound as a component in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or as a fluorescent probe for sensing applications. The ability to tune the electronic properties through substitution on the imidazo[1,2-b]pyridazine ring could allow for the development of materials with tailored optical and electronic characteristics. The ionic nature of the compound could also make it a candidate for use as an ionic liquid or as a component in conductive polymers.
| Potential Application | Relevant Properties | Research Direction |
| Organic Electronics (e.g., OLEDs) | Luminescence, charge transport. mdpi.com | Synthesis and characterization of derivatives with tailored emission wavelengths and charge-carrying capabilities. |
| Fluorescent Probes | Sensitivity of fluorescence to the local environment. | Design of derivatives that exhibit changes in fluorescence upon binding to specific ions or biomolecules. |
| Ionic Liquids | Low melting point, thermal stability, ionic conductivity. | Investigation of the physical properties of salts of Imidazo[1,2-b]pyridazinium, 1-methyl- with various anions. |
| Non-linear Optics | Large hyperpolarizability. | Computational screening and experimental validation of derivatives for second- and third-order non-linear optical properties. |
Deeper Elucidation of Mechanistic Pathways in Chemical and Biological Systems
A thorough understanding of the mechanisms by which Imidazo[1,2-b]pyridazinium, 1-methyl- interacts with its environment is crucial for the rational design of new applications. The imidazo[1,2-b]pyridazine scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors. nih.govresearchgate.net
Future research will focus on elucidating the precise molecular mechanisms underlying the observed biological effects of Imidazo[1,2-b]pyridazinium, 1-methyl- and its analogs. This will involve a combination of experimental techniques, such as X-ray crystallography of protein-ligand complexes, and computational methods to understand the key interactions at the atomic level. For instance, identifying the specific kinases that are inhibited by this compound and understanding the structural basis for this inhibition will be a key area of investigation. nih.gov
In the context of chemical reactivity, mechanistic studies will aim to provide a more detailed understanding of the reactions involving the Imidazo[1,2-b]pyridazinium, 1-methyl- cation, which will aid in the development of new synthetic methodologies and applications.
| Area of Investigation | Key Questions to Address | Experimental and Computational Approaches |
| Biological Activity | What are the primary molecular targets? What is the mechanism of action (e.g., enzyme inhibition, receptor binding)? researchgate.net | Kinase profiling, cell-based assays, X-ray crystallography, molecular docking. |
| Structure-Activity Relationships (SAR) | How do different substituents on the scaffold affect biological activity and selectivity? nih.gov | Synthesis and biological evaluation of a library of derivatives, computational QSAR studies. |
| Chemical Reactivity | What are the reaction mechanisms for the synthesis and functionalization of the compound? | Kinetic studies, isotopic labeling experiments, DFT calculations of reaction pathways. |
| Photophysics | What are the mechanisms of light absorption and emission? | Time-resolved spectroscopy, computational studies of excited states. |
Q & A
Q. What are the foundational synthetic methodologies for preparing imidazo[1,2-b]pyridazinium derivatives, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-b]pyridazinium derivatives often involves cyclocondensation or cycloaddition reactions. A common approach is reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl)carbamate under basic conditions (e.g., Na₂HPO₄ in DMA). For example, compound (16) was synthesized via sequential reactions with ethyl (chloroacetyl)carbamate, Ba(OH)₂ hydrolysis, and subsequent acylation . Yield optimization requires careful control of solvent polarity (DMA vs. DMF), temperature, and stoichiometric ratios of reagents. Transition-metal catalysts (e.g., Cu or Pd) are increasingly used to improve regioselectivity .
Q. How can researchers characterize the structural and electronic properties of imidazo[1,2-b]pyridazinium derivatives?
Key characterization techniques include:
- X-ray crystallography : Resolves bond lengths and ring conformations (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid structures ).
- NMR spectroscopy : Distinguishes proton environments (e.g., methyl groups at position 1 show distinct singlet peaks).
- Hirshfeld surface analysis : Quantifies intermolecular interactions, critical for crystal packing predictions .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What preliminary biological assays are suitable for evaluating imidazo[1,2-b]pyridazinium derivatives?
Initial screening should include cytotoxicity assays against standard cell lines (e.g., HepG2, MCF-7) (Table 1). For instance, compound 10a showed IC₅₀ values of 20 μM (Hep-2) and 76 μM (Vero), indicating selective toxicity . Antimicrobial activity against S. aureus and C. albicans can be assessed via broth microdilution, with derivatives like Raju et al.’s compounds (2 and 5) demonstrating MICs <10 μg/mL .
Advanced Research Questions
Q. How can computational methods streamline the design of imidazo[1,2-b]pyridazinium-based therapeutics?
Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction pathways and substituent effects. ICReDD’s approach integrates computational modeling with experimental validation, reducing trial-and-error cycles by 50% . For example, virtual screening of 3-cyanomethyl derivatives identified anti-ulcer candidate X, validated via in vivo assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 10a ’s 76 μM in Vero vs. 16 μM in MCF-7 ) may arise from:
- Cell line heterogeneity : Genetic variations affect drug metabolism.
- Assay conditions : Varying pH, serum content, or incubation time.
- Compound stability : Hydrolysis or oxidation during storage.
Standardized protocols (e.g., CLSI guidelines) and stability studies (HPLC-MS monitoring) mitigate these issues .
Q. How can factorial design optimize multi-step synthesis of imidazo[1,2-b]pyridazinium derivatives?
A 2³ factorial design can evaluate factors like temperature, catalyst loading, and solvent ratio. For example, varying Pd(OAc)₂ (0.5–2 mol%) and DMA/H₂O ratios (3:1–1:1) in Suzuki couplings may reveal interactions affecting yield. Response surface methodology (RSM) further refines conditions .
Q. What role do substituents play in modulating the pharmacokinetic properties of imidazo[1,2-b]pyridazinium derivatives?
- Electron-withdrawing groups (NO₂, CF₃) : Enhance metabolic stability but reduce solubility.
- Polar groups (OH, NH₂) : Improve solubility via H-bonding but may increase clearance.
- Lipophilic chains (alkyl, aryl) : Prolong half-life but risk hepatotoxicity.
For instance, 8-phenylmethoxy groups in compound X improved gastric absorption but required prodrug strategies to mitigate first-pass metabolism .
Methodological Frameworks
Q. Integrating Synthetic and Analytical Workflows
Q. Data-Driven Approaches for Structure-Activity Relationships (SAR)
- QSAR models : Use descriptors like logP, polar surface area, and dipole moment to predict activity.
- Cluster analysis : Group derivatives by substituent patterns (e.g., methyl vs. carboxamide) to identify activity trends .
Critical Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
